molecular formula C5H13Na2O10P B8143734 D-Ribose 5-phosphate disodium salt dihydrate

D-Ribose 5-phosphate disodium salt dihydrate

Cat. No.: B8143734
M. Wt: 310.10 g/mol
InChI Key: ROFJYRUKQPRHKK-WFAHMUOKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose 5-phosphate disodium salt dihydrate is a useful research compound. Its molecular formula is C5H13Na2O10P and its molecular weight is 310.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Potential for Producing Valuable Rare Sugars : Phosphate sugar isomerases, including those related to D-Ribose 5-phosphate, show promise in producing rare sugars like D-allose and L-ribose. These sugars have applications as low-calorie sweeteners, bulking agents, and pharmaceutical precursors (Kim, Kim, & Yeom, 2020).

  • Biocatalyst for Rare Sugar Preparation : Ribose-5-phosphate isomerase A from Ochrobactrum sp. CSL1, associated with D-Ribose 5-phosphate, has been highlighted for its potential as a biocatalyst in the preparation of rare sugars (Wang et al., 2021).

  • Synthesis of Hydrophilic Analogs : D-Ribose 5-phosphate is key in synthesizing hydrophilic analogs for the development of synthetic organic compounds (Młotkowska, Tropp, & Engel, 1983).

  • Role in Pentose Phosphate Pathway : Ribose-5-phosphate isomerases, which involve D-Ribose 5-phosphate, play a crucial role in the pentose phosphate pathway. They are also potential biocatalysts for producing rare sugars and treating diseases caused by trypanosomatids (Chen, Wu, Zhang, & Mu, 2020).

  • Drug Target for African Sleeping Sickness : Trypanosoma brucei ribose 5-phosphate isomerase B, related to D-Ribose 5-phosphate, is a potential drug target for treating African sleeping sickness (Loureiro et al., 2015).

  • Structural Insights in Enzymology : Studies on Escherichia coli ribose-5-phosphate isomerase provide structural insights into this enzyme, which is involved in carbohydrate anabolism and catabolism. This enzyme utilizes D-Ribose 5-phosphate as a substrate (Zhang et al., 2003).

  • Synthetic Chemistry Applications : D-Ribose 5-phosphate plays a role in the expansion of DNA's genetic information system, contributing to the field of synthetic biology and the creation of artificial life forms (Benner, 2004).

Properties

IUPAC Name

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFJYRUKQPRHKK-WFAHMUOKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ribose 5-phosphate disodium salt dihydrate
Reactant of Route 2
D-Ribose 5-phosphate disodium salt dihydrate
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D-Ribose 5-phosphate disodium salt dihydrate
Reactant of Route 4
D-Ribose 5-phosphate disodium salt dihydrate
Reactant of Route 5
D-Ribose 5-phosphate disodium salt dihydrate
Reactant of Route 6
D-Ribose 5-phosphate disodium salt dihydrate

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